molecular formula C12H13NO5S2 B6613802 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone CAS No. 879642-15-6

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone

Cat. No.: B6613802
CAS No.: 879642-15-6
M. Wt: 315.4 g/mol
InChI Key: RUWFRPATCCHKNR-UHFFFAOYSA-N
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Description

4-Phenyl-1,7lambda6-dithia-4-azaspiro[44]nonane-1,1,3,7,7-pentone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling sulfur and nitrogen reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the spirocyclic structure can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,7-dithia-4-azaspiro[4.4]nonane-3-one 1,1,7,7-tetraoxide
  • 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Uniqueness

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone is unique due to its specific spirocyclic structure and the presence of multiple sulfur and nitrogen atoms. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,1,7,7-tetraoxo-4-phenyl-1λ6,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c14-11-8-20(17,18)12(6-7-19(15,16)9-12)13(11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFRPATCCHKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2(=O)=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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